(Chlorosulfanyl)(methanesulfonyl)methane
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Overview
Description
(Chlorosulfanyl)(methanesulfonyl)methane is an organosulfur compound with the molecular formula CH3SO2SCH3
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chlorosulfanyl)(methanesulfonyl)methane can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methanethiol in the presence of a base. The reaction proceeds as follows:
CH3SO2Cl+CH3SH→CH3SO2SCH3+HCl
This reaction typically requires a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid produced.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Chlorosulfanyl)(methanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
(Chlorosulfanyl)(methanesulfonyl)methane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and sulfanyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Chlorosulfanyl)(methanesulfonyl)methane involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the sulfanyl group.
Methanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Dimethyl sulfone: Contains two methyl groups attached to a sulfone group.
Uniqueness
(Chlorosulfanyl)(methanesulfonyl)methane is unique due to the presence of both sulfonyl and sulfanyl groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Properties
CAS No. |
89986-84-5 |
---|---|
Molecular Formula |
C2H5ClO2S2 |
Molecular Weight |
160.6 g/mol |
IUPAC Name |
methylsulfonylmethyl thiohypochlorite |
InChI |
InChI=1S/C2H5ClO2S2/c1-7(4,5)2-6-3/h2H2,1H3 |
InChI Key |
TVPJZMFYKNYHGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CSCl |
Origin of Product |
United States |
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